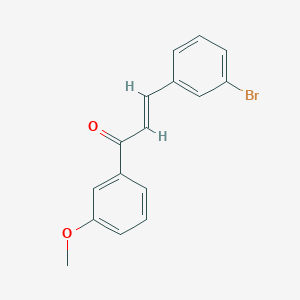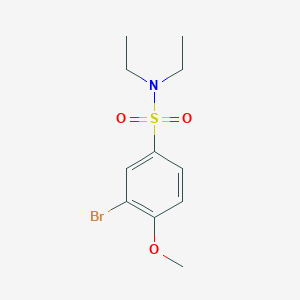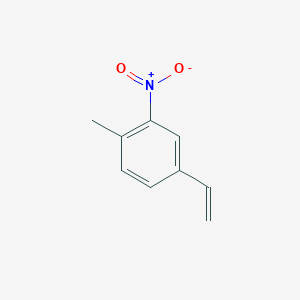![molecular formula C22H30O2S2 B3131871 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 359017-55-3](/img/structure/B3131871.png)
4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene
Vue d'ensemble
Description
4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport . It has been intensively studied for the application of OFETs and OPVs .
Synthesis Analysis
A two-step procedure for the synthesis of benzo[1,2-b:4,5-b’]dithiophene (BDT) and analogous polyaromatic heterocycles is reported . A general methodology has been proposed for the straightforward access to 4,8-functionalized benzo[1,2-b:4,5-b’]dithiophenes (BDTs) via Pd mediated coupling reactions .Molecular Structure Analysis
The molecular formula of 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene is C22H30O2S2 . The average mass is 390.602 Da and the monoisotopic mass is 390.168732 Da .Chemical Reactions Analysis
A sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups has been reported .Physical And Chemical Properties Analysis
4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene has a molecular weight of 446.7 g/mol . It has a XLogP3-AA of 10.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 14 rotatable bonds .Applications De Recherche Scientifique
Photovoltaic Applications
4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene (BDT) has been extensively studied for its applications in organic photovoltaics. For instance, a study designed and synthesized isostructural low-band-gap small molecules based on BDT, examining the effects of one-atom substitution on optoelectronic properties and photovoltaic performance in devices. These molecules showed varying power conversion efficiencies, highlighting the potential of BDT derivatives in solar cell applications (He et al., 2015). Another study synthesized A–π–D–π–A-type small molecules containing BDT, demonstrating that compounds with longer oligothiophene π-bridges have better power conversion efficiency and higher device stability in organic solar cells (Yin et al., 2016).
Polymer Solar Cells
In the context of polymer solar cells (PSCs), BDT-based copolymers have been synthesized and used as donor materials. Studies have shown that the acceptor units in these copolymers significantly influence their band gaps, electronic energy levels, and photovoltaic properties, with power conversion efficiencies in a certain range under specific conditions (Oh et al., 2015).
Optoelectronic and Electronic Properties
The optoelectronic and electronic properties of BDT derivatives have been a subject of significant interest. For example, research on new light-harvesting organic conjugated polymers containing BDT donor groups has been conducted to explore their steady state absorption, emission, ultrafast fluorescent decay dynamics, and nonlinear optical properties (Keller et al., 2016). Another study focused on synthesizing and characterizing a soluble high molecular weight copolymer based on BDT for efficient organic photovoltaic devices (Nie et al., 2011).
Electronic Devices
BDT derivatives have also been used in the development of electronic devices like field-effect transistors. A study synthesized a new copolymer of BDT and reported its performance in field-effect transistors, showcasing notable hole mobility and on/off ratio (Leenen et al., 2010).
Electrochromic Applications
The potential of BDT derivatives in electrochromic applications has been explored as well. A novel solution-processable electrochromic copolymer based on alternating alkoxylating benzene and BDT derivatives demonstrated reversible electrochromic properties and multi-colored display capabilities (Xu et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4,8-dihexoxythieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-9-13-23-19-17-11-15-26-22(17)20(18-12-16-25-21(18)19)24-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKCXFXVXJKVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719271 | |
| Record name | 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene | |
CAS RN |
359017-55-3 | |
| Record name | 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)




![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)



